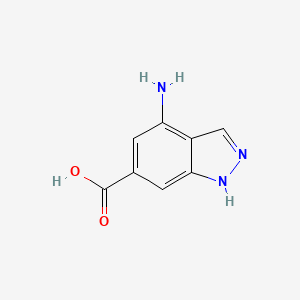

4-Amino-1H-indazole-6-carboxylic acid

Vue d'ensemble

Description

4-Amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Des Réactions Chimiques

Substitution Reactions

The 3-bromo substituent and amino group participate in nucleophilic substitution and functionalization:

Key reactions :

- Bromine substitution : The bromine atom undergoes nucleophilic displacement with reagents like sodium azide (NaN₃) or potassium thiolate (KSAc) in polar aprotic solvents (e.g., DMF), yielding azido- or thioether derivatives .

- Amino group alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylated products .

Condensation Reactions

The carboxylic acid and amino groups enable condensation with aldehydes, ketones, or amines:

Notable examples :

- Amide formation : Reacts with primary amines (e.g., benzylamine) via carbodiimide coupling (EDC/HOBt) to produce N-benzyl-6-carboxamide derivatives .

- Schiff base formation : Condenses with aldehydes (e.g., formaldehyde) in acidic media to generate imine-linked derivatives .

Redox Reactivity

The amino group undergoes oxidation, while the carboxylic acid can be reduced:

Oxidation :

- Treatment with H₂O₂/H₂SO₄ converts the amino group to a nitroso derivative (4-nitroso-1H-indazole-6-carboxylic acid) .

Reduction : - LiAlH₄ reduces the carboxylic acid to a primary alcohol (4-amino-3-bromo-1H-indazole-6-methanol) .

| Reaction | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂/H₂SO₄ | 4-Nitroso-1H-indazole-6-carboxylic acid | >90% | |

| Reduction | LiAlH₄, THF | 4-Amino-3-bromo-1H-indazole-6-methanol | 78% |

Coupling Reactions

The compound participates in cross-coupling reactions via its bromine atom:

Suzuki-Miyaura coupling :

- Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

| Boronic Acid | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Amino-3-phenyl-1H-indazole-6-carboxylic acid | 85 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

- Indazolo-naphthyridines : Heating with α,β-unsaturated carbonyl compounds (e.g., acrolein) induces cyclization to indazolo[5,4-b] naphthyridine derivatives .

| Conditions | Product | Biological Activity | Reference |

|---|---|---|---|

| DMF, 120°C | Indazolo[5,4-b] naphthyridine-6-carboxylic acid | Antitumor (IC₅₀ = 5.15 µM vs. K562 cells) |

Acid-Base Reactions

The carboxylic acid group undergoes neutralization or salt formation:

- Reacts with NaOH to form a water-soluble sodium salt (4-amino-3-bromo-1H-indazole-6-carboxylate) .

- Forms stable co-crystals with amines (e.g., piperazine) for improved pharmacokinetics .

Mechanistic Insights

- Diazotization : The amino group forms diazonium salts under HNO₂, enabling Sandmeyer reactions or azide formation .

- Tautomerization : The indazole ring exists in 1H- and 2H-tautomers, influencing reactivity at N1 vs. N2 positions .

This compound’s versatility in substitution, condensation, and cyclization reactions makes it a critical intermediate in medicinal chemistry, particularly for anticancer and kinase inhibitor development . Future research directions include exploring its role in photoaffinity labeling and PROTAC synthesis.

Applications De Recherche Scientifique

4-Amino-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 4-Amino-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparaison Avec Des Composés Similaires

- 1H-Indazole-4-carboxylic acid

- 1H-Indazole-6-carboxylic acid

- 4-Amino-1H-indazole-3-carboxylic acid

Comparison: 4-Amino-1H-indazole-6-carboxylic acid is unique due to its specific functional groups and their positions on the indazole ring. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

4-Amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indazole ring structure, which includes an amino group at the 4-position and a carboxylic acid group at the 6-position. Its molecular formula is with a molecular weight of approximately 177.16 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cell signaling pathways.

Target Enzymes

- Protein Kinases : The compound has shown inhibitory effects on several protein kinases, including Chk1 and Chk2, which play crucial roles in cell cycle regulation and DNA damage response .

- Cyclooxygenase-2 (COX-2) : It has been reported to inhibit COX-2, an enzyme associated with inflammation and cancer progression.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound. It has demonstrated:

- Inhibition of Tumor Growth : Research indicates that derivatives of indazole, including this compound, can inhibit tumor growth in various cancer models. For instance, it has been noted for its effectiveness against colon cancer cell lines .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| This compound | 1400 | Colon Cancer |

| CFI-400945 | <10 | Colon Cancer (Mouse Model) |

Antifungal Activity

The compound has also been evaluated for its antifungal properties, particularly against Candida species.

- Anticandidal Effects : Studies have shown that certain indazole derivatives exhibit broad-spectrum antifungal activity. For example, derivatives with carboxylic acid substitutions demonstrated significant efficacy against Candida albicans and Candida glabrata strains .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

- Anticandidal Evaluation : A study analyzed various indazole derivatives, including this compound, revealing significant activity against C. albicans at concentrations as low as 100 µM .

- Inhibition of Kinases : Research demonstrated that this compound effectively inhibits key kinases involved in cell cycle regulation, leading to cell cycle arrest in cancer cells .

- Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities of this compound to target proteins involved in cancer proliferation and inflammation pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolic pathways and potential toxicity.

Propriétés

IUPAC Name |

4-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKLPWJKFWGTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646320 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-89-1 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.